3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The 1,2,4-oxadiazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a solvent such as dimethyl sulfoxide (DMSO) . The reaction conditions are usually mild, and the yields can be quite high.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, would be scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: The phenyl ring and other substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of new materials, such as polymers and dyes, due to its stability and electronic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines share the oxadiazole ring but differ in their substituents and overall structure.
Imidazole Derivatives: These compounds also contain nitrogen and oxygen heteroatoms and exhibit similar chemical properties.
Uniqueness
3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and propan-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-phenyl-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)13-11(16)12-14-10(15-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSKSCVMKRVHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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